JWH133 is a synthetic cannabinoid that acts as a selective agonist of the cannabinoid type-2 receptor (CB2R) [, , , , ]. It is frequently employed in scientific research to investigate the roles of CB2R in various physiological and pathological processes. JWH133 exhibits a higher affinity for CB2R compared to CB1R, making it a valuable tool for discerning the specific contributions of CB2R activation [, ].
Compound Description: CP55940 is a nonclassical cannabinoid and a potent agonist for both canonical (inhibition of adenylyl cyclase) and noncanonical (arrestin recruitment) pathways of CB2R. []
Relevance: Like (6aR,10aR)-3-(1,1-Dimethylbutyl)-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran (JWH133), CP55940 acts as a CB2R agonist, but it exhibits higher potency in both adenylyl cyclase inhibition and arrestin recruitment assays. [] This suggests that CP55940 might have a more diverse pharmacological profile compared to JWH133.
(−)-trans-Δ9-tetrahydrocannabinol (THC)
Compound Description: THC is a classical cannabinoid and the primary psychoactive compound in cannabis. It acts as a partial agonist at both CB1 and CB2 receptors. []
Relevance: While both THC and (6aR,10aR)-3-(1,1-Dimethylbutyl)-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran (JWH133) can activate CB2R, THC exhibits low efficacy in inhibiting adenylyl cyclase, a canonical pathway of CB2R activation. [] Unlike JWH133, which selectively targets CB2R, THC also activates CB1R, contributing to its psychoactive effects.
Compound Description: L759633 is a classical cannabinoid that acts as an agonist at both CB1 and CB2 receptors. []
Relevance: In contrast to (6aR,10aR)-3-(1,1-Dimethylbutyl)-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran (JWH133), which acts as an agonist, L759633 showed no efficacy in inhibiting adenylyl cyclase, a canonical pathway of CB2R activation. [] Furthermore, L759633, unlike the CB2R-selective JWH133, can also activate CB1R.
Compound Description: L759656 is a classical cannabinoid and an agonist at both CB1 and CB2 receptors. []
Relevance: L759656, unlike (6aR,10aR)-3-(1,1-Dimethylbutyl)-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran (JWH133), failed to inhibit adenylyl cyclase, a canonical pathway of CB2R activation. [] Similar to L759633, L759656 can also activate CB1R, while JWH133 selectively targets CB2R.
Compound Description: WIN55212-2 is an aminoalkylindole derivative that acts as an agonist at both CB1 and CB2 receptors. []
Compound Description: AM1710 is a cannabilactone derivative and a potent and selective agonist for CB2R. []
Relevance: AM1710 shares similar CB2R agonist activity with (6aR,10aR)-3-(1,1-Dimethylbutyl)-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran (JWH133), displaying comparable efficacy in inhibiting adenylyl cyclase but with lower potency. []
Compound Description: UR144 is an aminoalkylindole derivative and a selective agonist for CB2R with a preference for arrestin recruitment over G-protein activation. []
Relevance: While both (6aR,10aR)-3-(1,1-Dimethylbutyl)-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran (JWH133) and UR144 are CB2R agonists, they display distinct functional selectivity. UR144 shows a bias towards arrestin recruitment without significant inhibition of adenylyl cyclase, unlike JWH133, which primarily activates G-protein signaling. []
Compound Description: SR144528 is a diarylpyrazole derivative that acts as a selective antagonist at CB2R. [, , ]
Relevance: In contrast to the agonist activity of (6aR,10aR)-3-(1,1-Dimethylbutyl)-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran (JWH133) at CB2R, SR144528 acts as an inverse agonist at both adenylyl cyclase inhibition and arrestin recruitment pathways. [] This opposing action makes SR144528 valuable in elucidating the specific roles of CB2R activation by compounds like JWH133. Research shows that SR144528 can reverse the effects of WIN 55,212-2, indicating its antagonist activity against CB2R. []
Compound Description: AM630 is an aminoalkylindole derivative and a selective antagonist at CB2R. [, ]
Relevance: Unlike (6aR,10aR)-3-(1,1-Dimethylbutyl)-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran (JWH133), AM630 acts as an inverse agonist for adenylyl cyclase but exhibits low efficacy as an agonist for arrestin recruitment at CB2R. [] This distinct pharmacological profile from JWH133 suggests that AM630 might exert different effects on CB2R-mediated signaling.
Compound Description: JTE907 is a carboxamide derivative and a selective antagonist at CB2R. []
Relevance: JTE907 displays a similar pharmacological profile to AM630, acting as an inverse agonist for adenylyl cyclase but demonstrating low efficacy as an agonist for arrestin recruitment at CB2R, in contrast to the agonist activity of (6aR,10aR)-3-(1,1-Dimethylbutyl)-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran (JWH133). []
Compound Description: O-1966 is a novel resorcinol-based compound and a highly selective agonist for CB2R. []
Relevance: O-1966 shares a similar pharmacological profile with (6aR,10aR)-3-(1,1-Dimethylbutyl)-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran (JWH133) as a potent and selective CB2R agonist. [] Both compounds demonstrated efficacy in attenuating leukocyte adhesion and blood-brain barrier leakage in a mouse model of LPS-induced encephalitis. [] This suggests that O-1966 could be a potential therapeutic agent for neuroinflammatory conditions.
Source and Classification
JWH-133 is classified under the category of synthetic cannabinoids, specifically as a derivative of Δ8-tetrahydrocannabinol. It is recognized for its pharmacological properties that include analgesic, anti-inflammatory, and immunomodulatory effects. The compound is often sourced from chemical suppliers like Cayman Chemicals and is typically stored at low temperatures to maintain stability.
Synthesis Analysis
Methods and Technical Details
The synthesis of JWH-133 involves several chemical reactions that modify the structure of existing cannabinoid frameworks to enhance selectivity for CB2R. The initial steps typically include:
Starting Material: The synthesis begins with a precursor compound derived from natural cannabinoids.
Chemical Modifications: Key modifications involve the removal of hydroxyl groups and alterations to alkyl chains to optimize binding affinity for CB2R.
Purification: Following synthesis, JWH-133 is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of impurities.
The synthesis process requires precise control over reaction conditions, including temperature and solvent choice, to yield high-purity JWH-133 suitable for biological testing.
Molecular Structure Analysis
Structure and Data
JWH-133 has a molecular formula of C21H26N2O3 and a molecular weight of 354.44 g/mol. The structural representation includes:
Core Structure: A bicyclic structure typical of cannabinoids.
Functional Groups: Includes an amide group which is crucial for receptor binding.
The compound's 3D structure can be visualized using molecular modeling software, revealing how it interacts with CB2R at an atomic level.
Chemical Reactions Analysis
Reactions and Technical Details
JWH-133 undergoes various chemical reactions during its synthesis and in biological systems:
Binding Reactions: Upon administration, JWH-133 binds selectively to CB2R, leading to downstream signaling pathways that mediate its therapeutic effects.
Metabolic Reactions: In vivo studies indicate that JWH-133 is metabolized primarily in the liver, where it may undergo hydroxylation and conjugation reactions.
These reactions are critical for understanding both the pharmacokinetics and pharmacodynamics of JWH-133.
Mechanism of Action
Process and Data
The mechanism of action of JWH-133 primarily involves its interaction with CB2R:
Receptor Activation: JWH-133 binds to CB2R, activating intracellular signaling pathways that lead to reduced inflammation and pain perception.
Downstream Effects: The activation results in decreased production of pro-inflammatory cytokines and modulation of immune cell activity.
Studies have shown that JWH-133 can inhibit oxidative stress pathways, contributing further to its anti-inflammatory properties.
Physical and Chemical Properties Analysis
Physical and Chemical Properties
JWH-133 exhibits several notable physical and chemical properties:
Appearance: Typically presented as a white crystalline powder.
Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
Stability: Stable under refrigerated conditions but sensitive to light and moisture.
These properties are essential for determining appropriate storage conditions and formulations for research applications.
Applications
Scientific Uses
JWH-133 has been investigated for various scientific applications due to its selective action on CB2R:
Pain Management: Studies have demonstrated its efficacy in reducing pain in rodent models.
Anti-inflammatory Research: It has shown promise in models of autoimmune diseases, pulmonary fibrosis, and other inflammatory conditions.
Neuroprotection: Research indicates potential benefits in neurodegenerative diseases by mitigating oxidative stress.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Ingavirin has been used in trials studying the treatment of Influenza and Common Cold. Imidazolyl Ethanamide Pentandioic Acid is an orally bioavailable small molecule, with potential hematopoiesis inducing and antiviral activities. Upon oral administration, myelo001 stimulates the differentiation of bone marrow cells of the leukocytic, lymphocytic, and erythrocytic lineages, and prevents apoptosis of hematopoietic cells. This prevents chemotherapy-induced neutropenia (CIN), inhibits the risk of infections, increases tolerance and allows for the continuation of the neutropenia-inducing chemotherapeutic agent. In addition, myelo 001 has antiviral properties.
Ingenol is a tetracyclic diterpenoid that is 1a,2,5,5a,6,9,10,10a-octahydro-1H-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-11-one substituted at positions 5, 5a and 6 by hydroxy groups, positions 1, 1, 7 and 9 by methyl groups, position 4 by a hydroxymethyl group and position 1 by an oxo group (the 1aR,2S,5R,5aR,6S,8aS,9R,10aR diastereomer). It is a tetracyclic diterpenoid and a cyclic terpene ketone. Ingenol is a natural product found in Euphorbia esula, Euphorbia helioscopia, and other organisms with data available.
INF39 is an irreversible inhibitor of the NLRP3 inflammasome. INF39 (10 µM) inhibits activation of caspase-1 and the release of IL-1β and lactate dehydrogenase (LDH) induced by ATP or nigericin in LPS-primed bone marrow-derived macrophages (BMDMs). It reduces ATP-induced pyroptosis in LPS-primed THP-1 cells by 33.6% when used at a concentration of 10 µM. INF39 (12.5, 25, and 50 mg/kg) prevents increases in IL-1β protein levels induced by dinitrobenzene sulfonic acid (DNBS) in the colon in a rat model of colitis. It reduces the severity of pancreatic lesions and serum levels of IL-1β, TNF-α, and IL-6 during caerulein- and LPS-induced pancreatitis in mice when administered at doses of 25 and 50 mg/kg. INF39 is a nontoxic, irreversible NLRP3 inhibitor able to decrease interleukin-1β release from macrophages. INF39 Targets the NLRP3 Inflammasome, and may be useful for the Treatment of Inflammatory Bowel Disease. Bioluminescence resonance energy transfer experiments proved that INF39 was able to directly interfere with NLRP3 activation in cells.
Honokiol is a member of biphenyls. Honokiol is a natural product found in Magnolia officinalis, Illicium simonsii, and other organisms with data available.
Honokiol DCA is an inhibitor of the phosphorylation of DRP1. It stimulates a phenotype suggestive of respiration through mitochondrial normalization and demonstrating activity in Vemurafenib-resistant melanoma in vivo.